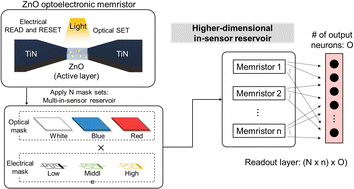A high-dimensional in-sensor reservoir computing system with optoelectronic memristors for high-performance neuromorphic machine vision†
Materials Horizons Pub Date: 2023-11-15 DOI: 10.1039/D3MH01584J
Abstract
In-sensor reservoir computing (RC) is a promising technology to reduce power consumption and training costs of machine vision systems by processing optical signals temporally. This study demonstrates a high-dimensional in-sensor RC system with optoelectronic memristors to enhance the performance of the in-sensor RC system. Because optoelectronic memristors can respond to both optical and electrical stimuli, optical and electrical masks are proposed to improve the dimensionality and performance of the in-sensor RC system. An optical mask is employed to regulate the wavelength of light, while an electrical mask is used to control the initial conductance of zinc oxide optoelectronic memristors. The distinct characteristics of these two masks contribute to the representation of various distinguishable reservoir states, making it possible to implement diverse reservoir configurations with minimal correlation and to increase the dimensionality of the in-sensor RC system. Using the high-dimensional in-sensor RC system, handwritten digits are successfully classified with an accuracy of 94.1%. Furthermore, human action pattern recognition is achieved with a high accuracy of 99.4%. These high accuracies are achieved with the use of a single-layer readout network, which can significantly reduce the network size and training costs.


Recommended Literature
- [1] Charge-transfer phase transition and zero thermal expansion in caesium manganese hexacyanoferrates†
- [2] Synthesis, structure, fluorescence and electrochemical properties of a new Zn(ii)–organic framework constructed by a tricarboxylic acid ligand†
- [3] Dual-amplification colorimetric detection of bisphenol A based on catalytic hairpin assembly and DNAzyme-caused fragment self-assembly hybridization chain reaction†
- [4] Low-energy electron interaction with 2-(trifluoromethyl)acrylic acid, a potential component for EUVL resist material†
- [5] Close packings of identical proteins in small spherical capsids and similar proteinaceous shells†
- [6] Luminescence studies on substituted niobocene ketene complexes: evidence for thermally activated excited-state processes involving arene torsion
- [7] Efficient hydrodeoxygenation of lignin-derived phenols and dimeric ethers with synergistic [Bmim]PF6-Ru/SBA-15 catalysis under acid free conditions†
- [8] Colorimetric sensor arrays for the detection and identification of antibiotics
- [9] Aqueous synthesis of composition-tuned defects in CuInSe2 nanocrystals for enhanced visible-light photocatalytic H2 evolution†
- [10] Rapid recognition of fatal cyanide in water in a wide pH range by a trifluoroacetamido based metal–organic framework†










